molecular formula C16H15N3O2 B14806716 1-[1-(4-Hydroxy-phenyl)-ethylideneamino]-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile

1-[1-(4-Hydroxy-phenyl)-ethylideneamino]-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile

Cat. No.: B14806716
M. Wt: 281.31 g/mol
InChI Key: RLRXVNRMGWHFDT-LDADJPATSA-N
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Description

1-{[1-(4-hydroxyphenyl)ethylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with a unique structure that combines a pyridine ring with a hydroxyphenyl group

Preparation Methods

The synthesis of 1-{[1-(4-hydroxyphenyl)ethylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxyacetophenone with 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

1-{[1-(4-hydroxyphenyl)ethylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted or functionalized derivatives of the original compound.

Scientific Research Applications

1-{[1-(4-hydroxyphenyl)ethylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for studies in enzyme inhibition and receptor binding assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-{[1-(4-hydroxyphenyl)ethylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. Pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

1-{[1-(4-hydroxyphenyl)ethylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be compared with similar compounds such as:

  • 1-{[1-(4-hydroxyphenyl)ethylidene]amino}-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
  • 1-{[1-(4-hydroxyphenyl)ethylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

These compounds share structural similarities but differ in specific functional groups or substituents, which can affect their chemical reactivity, biological activity, and potential applications

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

1-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C16H15N3O2/c1-10-8-11(2)19(16(21)15(10)9-17)18-12(3)13-4-6-14(20)7-5-13/h4-8,20H,1-3H3/b18-12+

InChI Key

RLRXVNRMGWHFDT-LDADJPATSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C(\C)/C2=CC=C(C=C2)O)C#N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1N=C(C)C2=CC=C(C=C2)O)C#N)C

Origin of Product

United States

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